Cholesteryl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Liquid Crystal Technology

Cholesteryl benzoate exhibits unique liquid crystalline properties due to its ability to form "cholesteric liquid crystals" with a helical structure. These properties make it a valuable material in research related to:

- Development of tunable lasers: Cholesteryl benzoate's ability to reflect specific wavelengths of light based on its structure allows researchers to develop tunable lasers with variable output wavelengths [].

- Fabrication of photonic devices: Its light-modulating properties are explored in the creation of various photonic devices, like sensors and optical switches [].

Battery Technology

Cholesteryl benzoate acts as a "structure directing agent" in the growth of oriented lithium iron phosphate (LiFePO4) used in lithium-ion batteries. This specific orientation enhances the battery's performance by improving its capacity and cycling stability [].

Material Science

Research explores the use of cholesteryl benzoate in the development of:

- Polymer Dispersed Liquid Crystals (PDLCs): Combining cholesteryl benzoate with polymers creates PDLCs, materials exhibiting liquid crystalline properties when cooled from a melted state. These materials have potential applications in displays and smart windows [].

- Nanoparticles: Cholesteryl benzoate is used in the synthesis of specific types of nanoparticles with unique functionalities, expanding research possibilities in various fields like drug delivery and bioimaging [].

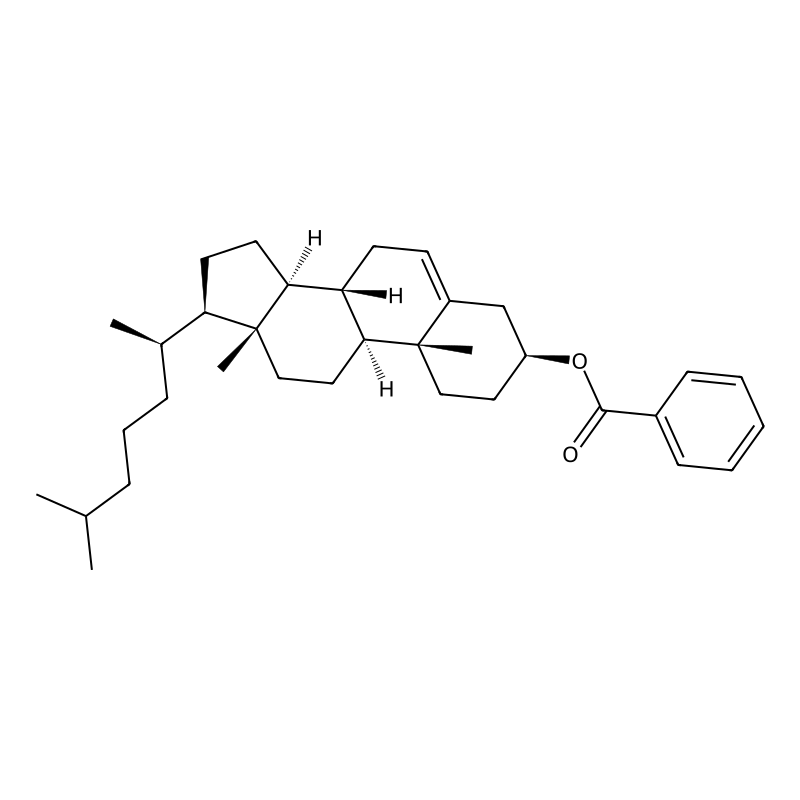

Cholesteryl benzoate, also known as 5-cholesten-3-yl benzoate, is an organic compound that serves as an ester formed from cholesterol and benzoic acid. This compound is notable for its ability to form cholesteric liquid crystals, which exhibit a helical structure. Cholesteryl benzoate was historically significant as it was the first material in which liquid crystal properties were discovered, a finding attributed to Friedrich Reinitzer in the late 19th century . Its chemical formula is C34H50O2, and it is characterized by a rigid steroid core combined with a bulky aromatic group from benzoic acid, contributing to its unique structural properties .

The synthesis of cholesteryl benzoate typically involves the reaction of cholesterol with benzoyl chloride in the presence of pyridine. The general reaction can be represented as follows:

This reaction proceeds through the formation of an acyl chloride intermediate, which subsequently reacts with the hydroxyl group of cholesterol to form the ester bond. The process includes steps such as heating the mixture and recrystallizing the product for purification .

Cholesteryl benzoate has been studied for its biological properties, particularly regarding its role in liquid crystal displays and its potential applications in pharmaceuticals and cosmetics. While specific biological activities such as antimicrobial or anti-inflammatory effects are not extensively documented, its structural characteristics allow it to interact with biological membranes, potentially influencing membrane fluidity and stability .

The primary method for synthesizing cholesteryl benzoate involves:

- Preparation: Dissolve 1 g of cholesterol in 3 mL of pyridine.

- Reaction: Add 0.4 mL of benzoyl chloride to the solution and heat on a steam bath for 10 minutes.

- Cooling: Cool the mixture and dilute with methanol.

- Filtration: Collect the solid product through vacuum filtration.

- Recrystallization: Recrystallize using ethyl acetate to purify cholesteryl benzoate .

Cholesteryl benzoate finds various applications across multiple fields:

- Liquid Crystals: It is used in thermochromic liquid crystals and displays due to its unique helical structure.

- Cosmetics: Employed in hair colors and makeup formulations for its stabilizing properties.

- Research: Acts as a structure-directing agent in materials science, particularly in enhancing lithium-ion battery performance by improving the orientation of lithium iron phosphate .

Research has explored the interactions of cholesteryl benzoate with other compounds and materials. Notably, it has been investigated for its role in forming self-assembled systems that exhibit liquid crystalline properties. These interactions can influence the physical characteristics of materials used in display technologies and energy storage systems .

Cholesteryl benzoate shares similarities with several related compounds, each possessing unique features:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cholesteryl nonanoate | Ester | Used in thermochromic applications similar to cholesteryl benzoate. |

| Cholesteryl oleyl carbonate | Ester | Exhibits different thermal properties than cholesteryl benzoate. |

| Cholesterol | Steroid | Serves as the parent compound; lacks liquid crystalline properties on its own. |

| Benzyl benzoate | Ester | Commonly used as a fragrance; lacks liquid crystalline behavior. |

Cholesteryl benzoate's unique combination of a steroid core and an aromatic group distinguishes it from these compounds, particularly in its ability to form cholesteric liquid crystals, making it essential in both scientific research and practical applications .

Helical Supramolecular Structure in Cholesteric Phase

Cholesteryl benzoate’s defining feature is its ability to form a cholesteric (chiral nematic) liquid crystal phase, characterized by a helical arrangement of molecules. In this phase, the director—the average orientation of the long molecular axis—rotates periodically in space, forming a supramolecular helix [1] [4]. The helical pitch, defined as the distance over which the director completes a 360° rotation, ranges from 100 nm to several micrometers, depending on temperature and molecular composition [4] [8]. For instance, pure cholesteryl benzoate exhibits a pitch of approximately 400 nm at room temperature, which shortens to 250 nm upon heating to 150°C due to increased molecular mobility [4].

The helicity arises from the intrinsic chirality of the cholesterol moiety. The steroid core’s asymmetric carbon atoms induce a left-handed helical twist, which propagates through the entire mesophase [1] [8]. This structural anisotropy was first observed by Friedrich Reinitzer in 1888, who noted the compound’s dual melting points (145°C and 178.5°C) and the intermediate cloudy phase, later identified as the cholesteric state [1] [4]. Modern studies using polarized optical microscopy (POM) reveal colorful Grandjean textures in thin films, where the helical axis aligns perpendicular to the substrate, creating interference patterns dependent on the pitch [2] [8].

Table 1: Helical Pitch of Cholesteryl Benzoate Derivatives

| Compound | Temperature (°C) | Pitch (nm) | Reference |

|---|---|---|---|

| Cholesteryl benzoate | 25 | 400 | [4] |

| Cholesteryl benzoate dimer | 120 | 320 | [2] |

| Crown ether derivative | 80 | 280 | [7] |

Molecular Ordering Principles

The molecular structure of cholesteryl benzoate comprises a rigid steroid core (cholest-5-en-3β-ol) esterified to a benzoyl group, creating a hybrid architecture with both hydrophobic and aromatic regions [3] [6]. The cholesterol moiety contributes a tetracyclic ring system with a flexible alkyl tail, while the benzoate group introduces planar rigidity. This combination enables frustrated packing: the steroid cores align parallel to one another, while the benzoate groups form π-π interactions, resulting in layered or helical arrangements [6] [8].

Key factors influencing molecular ordering include:

- Chain Length and Flexibility: Derivatives with longer terminal alkoxy chains (e.g., hexyloxy) favor smectic A phases, where molecules organize into layers, whereas shorter spacers promote chiral nematic ordering [2] [6].

- Intermolecular Interactions: Single-crystal X-ray diffraction studies reveal that the benzoate group participates in C–H···O hydrogen bonds (2.8–3.2 Å) and edge-to-face π-stacking (4.1 Å spacing), stabilizing the crystalline and liquid crystalline states [3] [6].

- Phase Transitions: Differential scanning calorimetry (DSC) shows two endothermic peaks for cholesteryl benzoate: a solid-to-cholesteric transition at 145°C (ΔH = 28 J/g) and a cholesteric-to-isotropic transition at 178.5°C (ΔH = 12 J/g) [1] [2].

Table 2: Phase Behavior of Cholesteryl Benzoate Derivatives

| Derivative | Phase Sequence (Heating) | ΔH (J/g) | Reference |

|---|---|---|---|

| Cholesteryl benzoate | Cr → N* → Iso | 28, 12 | [1] [2] |

| 4-(Benzoylamino)benzoate | Cr → SmC → N* → Iso | 35, 18 | [6] |

| Crown ether dimer | Cr → SmA → N* → BP → Iso | 42, 22 | [7] |

Chiral Self-Assembly Mechanisms

Cholesteryl benzoate’s chiral self-assembly is driven by non-covalent interactions and steric effects. The cholesterol unit’s C3 hydroxyl group, when esterified with benzoic acid, creates a stereogenic center that propagates helicity across supramolecular domains [1] [8]. In columnar phases, molecules stack into helical columns with a tilt angle of 19–22° relative to the column axis, as observed in X-ray scattering studies [6] [8].

Two mechanisms dominate:

- Hierarchical Assembly: At the molecular level, cholesterol units form van der Waals-stabilized stacks, while benzoate groups mediate intercolumnar π-π interactions. This dual interaction network produces a double helical structure in some derivatives [8].

- Solvent-Mediated Gelation: In organic solvents like n-decane or limonene, cholesteryl 4-(benzoylamino)benzoate derivatives self-assemble into fibrous networks via C–H···O bonds and π-stacking, forming thermoreversible gels with storage moduli (G’) exceeding 104 Pa [6].

Circular dichroism (CD) spectroscopy confirms the role of temperature in modulating helicity. For example, the CD signal intensity of a columnar phase increases by 300% upon cooling from 100°C to 25°C, indicating enhanced chiral order [8].

Cholesteryl benzoate is recognized as the first liquid crystalline material ever discovered, marking a pivotal moment in the history of liquid crystal science [1]. The compound exhibits a well-defined cholesteric phase that forms through a characteristic thermotropic transition from the crystalline state. The cholesteric phase, also known as the chiral nematic phase, represents a unique form of liquid crystalline organization characterized by a helical supramolecular structure [1] [2].

The formation of the cholesteric phase in cholesteryl benzoate occurs through a direct solid-to-mesophase transition at approximately 145-146°C [1] [3]. This transition is enantiotropic, meaning it is completely reversible upon heating and cooling cycles without significant hysteresis effects [4] [5]. The cholesteric phase exhibits the characteristic properties of liquid crystals, maintaining molecular orientation while allowing for translational mobility, which distinguishes it from both the rigid crystalline state and the isotropic liquid state [2] [3].

The cholesteric structure of cholesteryl benzoate arises from the inherent chirality of the cholesterol moiety, which contains eight chiral centers [6]. This chirality induces a helical twist in the molecular arrangement, creating a periodically twisted nematic director field with a characteristic helical pitch typically on the order of several micrometers [1] [7]. The helical structure is responsible for the selective reflection properties and the distinctive optical characteristics observed in this mesophase [8].

Research has demonstrated that cholesteryl benzoate forms stable cholesteric phases with extended temperature ranges, making it particularly suitable for fundamental studies of liquid crystalline behavior [5]. The compound can also participate in the formation of more complex mesophases, including blue phases, which represent frustrated cholesteric structures that occur in a narrow temperature range near the cholesteric-to-isotropic transition [9] [10].

Phase Transition Behaviors

Solid to Cholesteric Transition

The solid-to-cholesteric transition in cholesteryl benzoate occurs at a well-defined temperature of 145-146°C, representing the primary melting point of the compound [1] [3] [11]. This transition is characterized by a significant enthalpy change, typically measured using differential scanning calorimetry (DSC), which provides quantitative information about the energy requirements for the phase transformation [4] [12].

During the solid-to-cholesteric transition, the white crystalline solid transforms into a cloudy, turbid liquid that exhibits birefringent properties under polarized light microscopy [2] [3]. This cloudy appearance is characteristic of the cholesteric phase and results from the selective reflection of light by the helical structure, which creates interference patterns that scatter light in specific wavelength ranges [1] [8].

The transition temperature shows remarkable consistency across different preparation methods and purity grades, with commercial samples typically exhibiting melting points in the range of 148-150°C [13] [14]. The slight variations in transition temperature can be attributed to differences in sample purity, crystal polymorphs, or measurement conditions [15]. Polarized optical microscopy studies have revealed that the transition proceeds through the development of characteristic cholesteric textures, including oily streak patterns and Grandjean textures [4] [16].

Thermodynamic analysis of the solid-to-cholesteric transition indicates that the process involves both enthalpic and entropic contributions, with the entropy change reflecting the increased molecular disorder that accompanies the transition from the ordered crystalline state to the more fluid cholesteric phase [12] [17]. The transition is fully reversible, with cooling from the cholesteric phase resulting in crystallization at the same temperature with minimal supercooling effects [3] [5].

Cholesteric to Isotropic Transition

The cholesteric-to-isotropic transition in cholesteryl benzoate occurs at approximately 178-179°C, marking the upper temperature limit of the mesophase stability [1] [3] [11]. This transition represents the complete loss of long-range orientational order, resulting in the formation of a conventional isotropic liquid phase [2]. The transformation is accompanied by a dramatic change in optical properties, with the turbid cholesteric phase becoming completely transparent and optically inactive [3].

The transition temperature of 178-179°C has been consistently observed across multiple studies and represents one of the most precisely determined liquid crystal transition temperatures in the literature [1] [2] [3]. The temperature range for the cholesteric phase spans approximately 33°C, providing a relatively wide stability window for the mesophase [11]. This extended temperature range has made cholesteryl benzoate particularly valuable for fundamental studies of cholesteric liquid crystal behavior and phase transition phenomena [12] [17].

Calorimetric studies have revealed that the cholesteric-to-isotropic transition involves a smaller enthalpy change compared to the solid-to-cholesteric transition, consistent with the fact that the cholesteric phase already possesses significant molecular disorder [12] [17]. The transition shows characteristic first-order behavior with a sharp discontinuity in physical properties such as density, refractive index, and optical activity [18] [16].

Research has demonstrated that the cholesteric-to-isotropic transition can be influenced by external factors such as electric fields, magnetic fields, and mechanical stress [19] [20]. The application of electric fields can modify the transition temperature and even induce phase transitions at temperatures below the natural clearing point [19]. Similarly, the presence of impurities or dopants can shift the transition temperature and affect the thermal stability of the mesophase [21] [22].

Thermal Stability of Mesophases

The thermal stability of cholesteryl benzoate mesophases represents a critical aspect of its liquid crystalline behavior, with implications for both fundamental understanding and practical applications [5] [23]. The compound exhibits exceptional thermal stability across its mesophase range, with no evidence of chemical decomposition or irreversible structural changes under normal experimental conditions [5].

The cholesteric phase of cholesteryl benzoate demonstrates remarkable stability over extended periods at elevated temperatures, with the mesophase maintaining its characteristic properties for hours or even days when held at constant temperature within the stability range [5]. This thermal stability is attributed to the robust nature of the cholesteryl backbone and the ester linkage, which provides sufficient conformational flexibility while maintaining molecular integrity [23].

Studies of thermal cycling behavior have revealed that cholesteryl benzoate can undergo repeated heating and cooling cycles through its phase transitions without significant degradation of liquid crystalline properties [5]. The enantiotropic nature of the transitions ensures that the original crystalline structure is recovered upon cooling, with no evidence of polymorphic transformations or metastable phase formation [4] [5].

The thermal stability of cholesteryl benzoate mesophases has been quantified through thermogravimetric analysis, which shows that the compound remains stable up to temperatures well above its clearing point [23]. Decomposition typically begins only at temperatures exceeding 250°C, providing a substantial safety margin for liquid crystal applications [23]. The activation energy for thermal decomposition has been determined to be sufficiently high to ensure long-term stability under normal operating conditions [23].

Environmental factors such as oxygen exposure, humidity, and light can potentially affect the thermal stability of cholesteryl benzoate mesophases [23]. However, under controlled atmospheric conditions, the compound exhibits excellent long-term stability, making it suitable for extended research studies and potential technological applications [5] [23].

Influence of External Fields on Phase Transitions

The response of cholesteryl benzoate to external electric and magnetic fields represents a fundamental aspect of its liquid crystalline behavior, with significant implications for understanding the underlying physical mechanisms governing phase transitions [24] [19] [25]. Electric field effects have been extensively studied, revealing that cholesteryl benzoate exhibits dielectric anisotropy that enables field-induced modifications of its mesophase structure [19] [20].

Research has demonstrated that electric fields can induce cholesteric-to-nematic phase transitions in cholesteryl benzoate, particularly when mixed with other cholesteric compounds [19]. The critical field strength required for this transition depends on the dielectric anisotropy of the compound and follows established theoretical relationships derived from continuum theory [19]. Alternating current (AC) field studies have revealed frequency-dependent behavior, with the effectiveness of field-induced transitions diminishing above a characteristic threshold frequency related to the molecular relaxation time [19].

The mechanism of electric field-induced phase transitions in cholesteryl benzoate involves the interaction between the applied field and the permanent dipole moments of the molecules [19]. The cholesteryl benzoate molecules possess permanent dipole moments along their long molecular axes, which can be reoriented by external electric fields, leading to the unwinding of the cholesteric helix and the formation of a nematic-like structure [19]. This process requires sufficient field strength to overcome the natural tendency of the molecules to maintain their helical arrangement [19].

Magnetic field effects on cholesteryl benzoate phase transitions have been investigated using both static and dynamic magnetic fields [24] [26]. The compound exhibits diamagnetic anisotropy, which allows magnetic fields to influence the molecular orientation and potentially modify phase transition temperatures [24]. Studies have shown that magnetic fields can stabilize certain mesophase configurations and affect the dynamics of phase transitions [24].

The influence of external fields on cholesteryl benzoate extends beyond simple phase transitions to include effects on optical properties, viscosity, and molecular dynamics [25] [20]. Electric fields can modify the selective reflection properties of the cholesteric phase, leading to changes in the reflected wavelength and optical activity [25]. These field-induced optical effects have been utilized in various electrooptical applications and provide insights into the fundamental coupling between electric fields and liquid crystalline order [25] [20].